molecular formula C9H8Br2O4 B8135132 3,5-Dibromo-2,4-dimethoxybenzoic acid CAS No. 35036-55-6

3,5-Dibromo-2,4-dimethoxybenzoic acid

Cat. No. B8135132
CAS RN: 35036-55-6
M. Wt: 339.96 g/mol
InChI Key: JQTFPMUTJOPXTH-UHFFFAOYSA-N
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Description

3,5-Dibromo-2,4-dimethoxybenzoic acid is a useful research compound. Its molecular formula is C9H8Br2O4 and its molecular weight is 339.96 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Medical Research :

    • 3,5-dimethoxy-4-hydroxybenzoic acid shows promise in managing sickle cell disease by inhibiting polymerization, providing analgesia, and reducing inflammation (Gamaniel et al., 2000).
  • Agricultural Applications :

    • 2,5-dimethoxybenzoic acid effectively reduces postharvest decay of strawberry fruits, especially when combined with 0.05% Tween 20 (Lattanzio et al., 1996).
  • Chemical Industry Applications :

    • 3,5-dimethoxybenzoic acid has high solubility in ethanol compared to n-butanol, making it suitable for industrial production. Its solubility increases with temperature, which is crucial for process optimization (Feng et al., 2021).
    • The synthesis of 3,5-dimethoxyphthalic anhydride, with a 78% yield, is notable for producing substituted anthraquinones, hypericin, and its derivatives (Liu Zuliang, 2007).
  • Analytical Chemistry :

    • 3,5-diBr-PAMB, a related compound, serves as a sensitive spectrophotometric reagent for determining metals like nickel, cobalt, iron, and copper, with potential applications for other metals (Furukawa & Shibata, 1982).
  • Pharmacological Research :

    • Transgenic plants expressing a bacterial detoxification gene achieved herbicide resistance to bromoxynil, demonstrating the potential of genetic modification in crop protection (Stalker et al., 1988).

properties

IUPAC Name

3,5-dibromo-2,4-dimethoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Br2O4/c1-14-7-4(9(12)13)3-5(10)8(15-2)6(7)11/h3H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQTFPMUTJOPXTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1C(=O)O)Br)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Br2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00702012
Record name 3,5-Dibromo-2,4-dimethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00702012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

35036-55-6
Record name 3,5-Dibromo-2,4-dimethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00702012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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